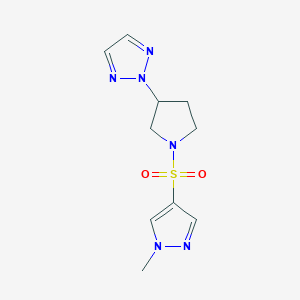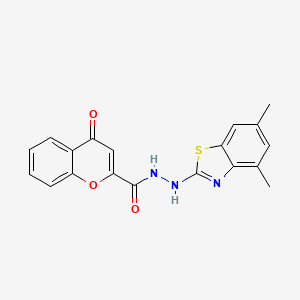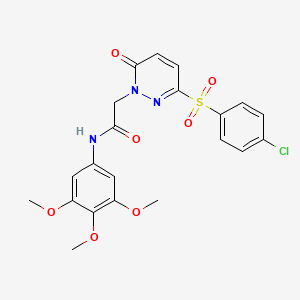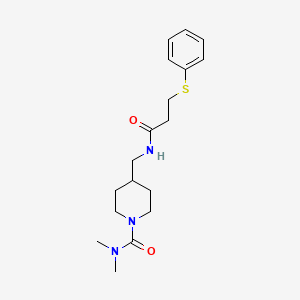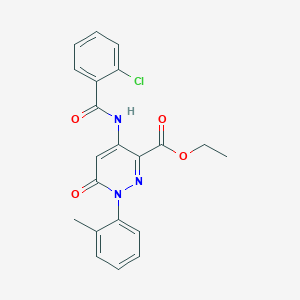![molecular formula C14H21N5O2 B2401814 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 797028-21-8](/img/structure/B2401814.png)
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used as a diuretic and as a treatment for apnea of prematurity in neonates.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione involves the condensation of 4-methylpiperidine-4-carboxaldehyde with 1,3-dimethyluric acid followed by reduction and cyclization to form the final product.
Starting Materials
4-methylpiperidine-4-carboxaldehyde, 1,3-dimethyluric acid, Sodium borohydride, Acetic acid, Sodium hydroxide, Methanol, Wate
Reaction
Step 1: Condensation of 4-methylpiperidine-4-carboxaldehyde with 1,3-dimethyluric acid in the presence of acetic acid and sodium hydroxide to form the intermediate 1,3-dimethyl-8-[(4-methylpiperidyl)methyl]xanthine., Step 2: Reduction of the intermediate with sodium borohydride in methanol to form the corresponding diol., Step 3: Cyclization of the diol in the presence of acetic acid and water to form the final product, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. These molecules are important second messengers that play a role in many physiological processes, including smooth muscle relaxation, bronchodilation, and vasodilation. Theophylline also has adenosine receptor antagonistic properties, which may contribute to its effects on the central nervous system.
Biochemische Und Physiologische Effekte
Theophylline has a number of biochemical and physiological effects on the body. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline also has diuretic properties, which can help to reduce fluid buildup in the body. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and improve blood flow, which can be beneficial in certain cardiovascular conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying physiological processes such as smooth muscle relaxation and vasodilation. However, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione can be difficult to work with in lab experiments due to its low solubility in water and its tendency to degrade over time.
Zukünftige Richtungen
There are a number of future directions for research on 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new formulations of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione that are more effective and have fewer side effects than current formulations. Another area of interest is the use of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione in combination with other drugs to treat respiratory diseases and other conditions. Finally, there is ongoing research on the molecular mechanisms underlying the effects of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, which may lead to the development of new drugs with similar or improved effects.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its effects on the respiratory system. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been studied for its effects on the central nervous system, including its ability to improve alertness and cognitive function.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9-4-6-19(7-5-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOXLOMOVGGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
